molecular formula C9H18N2 B13187396 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B13187396
M. Wt: 154.25 g/mol
InChI Key: FYZZPSKBMZDJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted pyrroles with appropriate reagents under specific conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the use of iron (III) chloride as a catalyst in water allows for the synthesis of N-substituted pyrroles under mild conditions .

Chemical Reactions Analysis

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield amines or alcohols .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

5-ethyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C9H18N2/c1-3-11-5-8-4-10-6-9(8,2)7-11/h8,10H,3-7H2,1-2H3

InChI Key

FYZZPSKBMZDJPF-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CNCC2(C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.